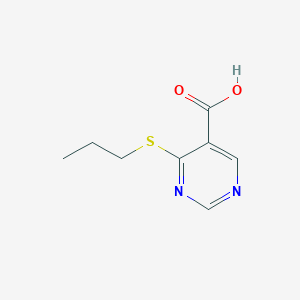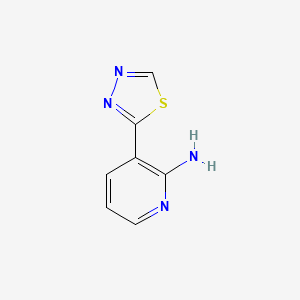
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound with the molecular formula C14H20O2. It is known for its unique structure, which includes two cyclohexene rings connected by an ester linkage. This compound is used in various chemical applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be synthesized through the esterification of 3-cyclohexene-1-carboxylic acid with 3-cyclohexen-1-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be compared with other similar compounds, such as:
3-Cyclohexenylmethyl 3-cyclohexenecarboxylate: Similar structure but different reactivity due to the position of the ester linkage.
Cyclohexylmethyl 3-cyclohexenecarboxylate: Lacks the double bond in the cyclohexene ring, resulting in different chemical properties.
Cyclohexenylmethyl benzoate: Contains a benzene ring instead of a cyclohexene ring, leading to different aromatic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
64011-52-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2 |
InChI-Schlüssel |
BDSXYOGJNBDOJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)COC(=O)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)



![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)

![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)







